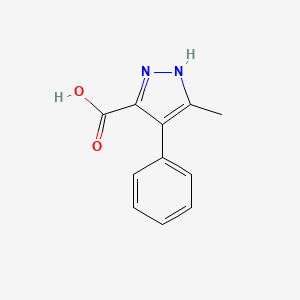

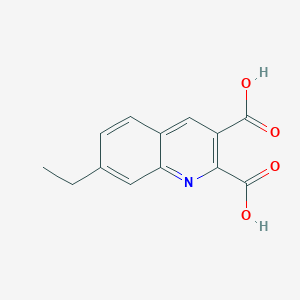

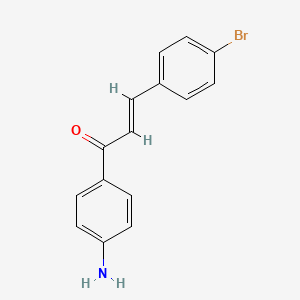

![molecular formula C6H6N2O4S B3173687 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide CAS No. 949034-65-5](/img/structure/B3173687.png)

4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide

Overview

Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

Synthesis Analysis

The synthetic work was initiated by chloroacetylation reaction of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile, which afforded the chloroacetamido derivative . Reaction of this derivative with various primary aromatic amines furnished the unexpected pyrimidinones in good yields .

Chemical Reactions Analysis

While the ortho orientation induced a dramatic decrease in yield (only traces of the product were observed), the meta orientation led to the desired compound in 67% yield .

Scientific Research Applications

Synthesis and Derivatives

4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide is a part of a broader class of chemicals used in the synthesis of various heterocyclic compounds. Researchers have developed methods for the synthesis of derivatives of this compound through intramolecular cyclization and various other chemical reactions. For instance, Bratenko et al. (2013) discussed a method for synthesizing 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones, indicating its relevance in the synthesis of polyfunctional pyrazoles (Bratenko, Barus, & Vovk, 2013). Similarly, Patil et al. (2014) synthesized a new series of thieno[2,3-c]pyrazolo derivatives, showcasing the compound's flexibility in the creation of diverse chemical structures (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).

Chemical Structure and Analysis

In-depth structural analysis and synthesis routes for derivatives of this compound have been carried out. Efremova et al. (2019) used IR, 1H, 13C, 1H–13C HMQC, 1H–13C HMBC spectroscopy, and X-ray structural analysis to establish the structures of synthesized derivatives, demonstrating the compound's role in forming complex heterocyclic structures (Efremova, Serebryannikova, Lapshina, Gurzhiy, & Ryabin, 2019).

Applications in Heterocyclic Chemistry

This compound is instrumental in the field of heterocyclic chemistry, where it is used to develop novel compounds with potential biological activities. Chigorina et al. (2019) synthesized various heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, indicating its significance in creating biologically active compounds (Chigorina, Bespalov, & Dotsenko, 2019). Similarly, Aly (2016) performed a synthesis route for heterocyclic compounds based on thieno[3,2-c]pyrazole derivative, further suggesting its importance in synthesizing compounds with antimicrobial properties (Aly, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c9-6(10)5-3-1-13(11,12)2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCPXJNFAGSZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

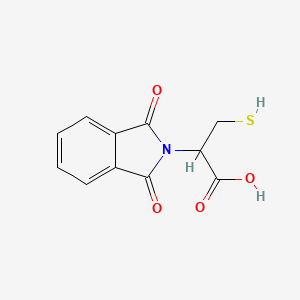

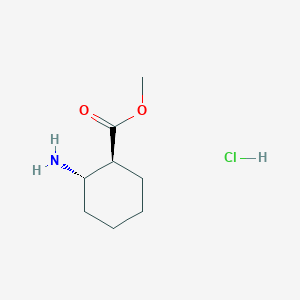

![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)

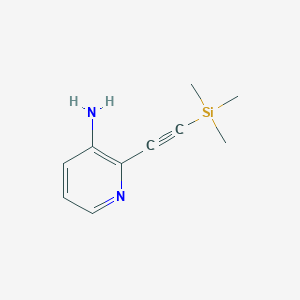

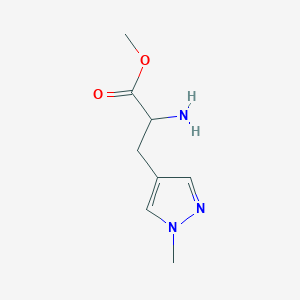

![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)

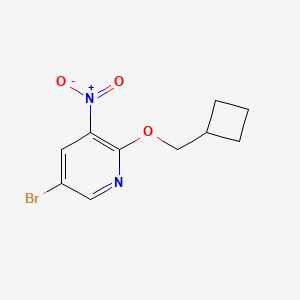

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3173705.png)